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Compound of Interest

Compound Name: 12-Methyltridecanal

Cat. No.: B128148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
12-Methyltridecanal is a branched-chain fatty aldehyde that contributes to the characteristic

aroma of various cooked meats and cheeses.[1][2] Its identification and characterization are

crucial in flavor chemistry, food science, and potentially in the study of metabolic pathways

where it may arise. This technical guide provides a comprehensive overview of the

spectroscopic data and methodologies used for the unambiguous identification of 12-
methyltridecanal. The information presented is intended to assist researchers in the fields of

analytical chemistry, natural product chemistry, and drug development.

Spectroscopic Data for 12-Methyltridecanal
The positive identification of 12-Methyltridecanal relies on a combination of spectroscopic

techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)

spectroscopy, and Infrared (IR) spectroscopy. While a complete set of publicly available,

experimentally derived spectra for this specific compound is limited, this guide compiles the

available data and provides expected spectral characteristics based on its chemical structure.
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Property Value Reference

Chemical Formula C₁₄H₂₈O [3]

Molecular Weight 212.37 g/mol [3]

CAS Number 75853-49-5 [3]

IUPAC Name 12-methyltridecanal [3]

Smiles CC(C)CCCCCCCCCCC=O [4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for its identification.

Predicted Mass Spectrum Data

While experimentally obtained mass spectra are not readily available in public databases,

predicted fragmentation data can be a useful guide.

m/z (Predicted) Relative Intensity Possible Fragment

212 Low [M]⁺ (Molecular Ion)

194 Moderate [M-H₂O]⁺

183 Moderate [M-CHO]⁺

169 Moderate
[M-C₃H₇]⁺ (Loss of isopropyl

group)

57 High
[C₄H₉]⁺ (tert-Butyl cation,

rearrangement)

43 High [C₃H₇]⁺ (Isopropyl cation)

44 High
[CH₂=CHOH]⁺ (McLafferty

rearrangement)
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Data is predicted based on common fragmentation patterns of long-chain aldehydes.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is the most common technique for the analysis of volatile and semi-volatile compounds

like 12-Methyltridecanal.

1. Sample Preparation:

For complex matrices (e.g., food samples), a solvent extraction (e.g., with dichloromethane

or hexane) followed by a clean-up step like solid-phase extraction (SPE) is typically required.

For pure or semi-pure samples, dissolve a small amount (e.g., 1 mg) in a suitable volatile

solvent (e.g., 1 mL of hexane or ethyl acetate).

2. GC-MS Instrument and Conditions:

Gas Chromatograph: Agilent 7890B or equivalent.

Mass Spectrometer: Agilent 5977A or equivalent.

Column: A nonpolar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

is suitable for separating the analyte from other components.

Injector: Splitless mode at 250°C.

Oven Temperature Program:

Initial temperature: 50°C, hold for 2 minutes.

Ramp: 10°C/min to 280°C.

Hold: 10 minutes at 280°C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 30-400.

3. Data Analysis:

The retention time of the peak corresponding to 12-Methyltridecanal is determined.

The mass spectrum of this peak is then compared with reference spectra in databases (e.g.,

NIST, Wiley) and with the predicted fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule.

¹H NMR (Proton NMR) Data
The following table outlines the expected chemical shifts and multiplicities for the protons in 12-
Methyltridecanal.

Proton Assignment
Chemical Shift (δ,
ppm) (Predicted)

Multiplicity Integration

H-1 (-CHO) 9.76 t 1H

H-2 (-CH₂CHO) 2.42 dt 2H

H-12 (-CH(CH₃)₂) 1.55 m 1H

H-13, H-14 (-

CH(CH₃)₂)
0.86 d 6H

Other -CH₂- 1.2-1.4 m ~20H

¹³C NMR (Carbon-13 NMR) Data
The following table outlines the expected chemical shifts for the carbon atoms in 12-
Methyltridecanal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b128148?utm_src=pdf-body
https://www.benchchem.com/product/b128148?utm_src=pdf-body
https://www.benchchem.com/product/b128148?utm_src=pdf-body
https://www.benchchem.com/product/b128148?utm_src=pdf-body
https://www.benchchem.com/product/b128148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Assignment Chemical Shift (δ, ppm) (Predicted)

C-1 (-CHO) 202.9

C-2 (-CH₂CHO) 43.9

C-12 (-CH(CH₃)₂) 39.1

C-13, C-14 (-CH(CH₃)₂) 22.7

C-11 (-CH₂CH(CH₃)₂) 28.0

Other -CH₂- 22.1 - 32.0

Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:

Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃).

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument and Parameters:

Spectrometer: Bruker Avance III 400 MHz or equivalent.

Probe: 5 mm BBFO probe.

Temperature: 298 K.

¹H NMR:

Pulse program: zg30

Number of scans: 16

Relaxation delay: 1.0 s

Spectral width: 12 ppm
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¹³C NMR:

Pulse program: zgpg30

Number of scans: 1024

Relaxation delay: 2.0 s

Spectral width: 240 ppm

3. Data Analysis:

Process the raw data (Fourier transformation, phase correction, and baseline correction).

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16

ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.

Assign the peaks in both spectra to the corresponding atoms in the 12-Methyltridecanal
structure.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 12-
Methyltridecanal, the key absorptions are those of the aldehyde group and the alkyl chain.

Expected IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

2955-2850 Strong C-H (alkyl) Stretch

2820 and 2720 Medium C-H (aldehyde)
Stretch (Fermi

doublet)

1730-1715 Strong C=O (aldehyde) Stretch

1465 Medium C-H (alkyl) Bend (scissoring)

1385 Medium C-H (alkyl) Bend (rocking)

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy
1. Sample Preparation:

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between

two KBr or NaCl plates.

Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a

solution cell.

2. FTIR Instrument and Parameters:

Spectrometer: PerkinElmer Spectrum Two or equivalent.

Detector: DTGS.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

3. Data Analysis:
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Identify the characteristic absorption bands in the spectrum.

Compare the observed wavenumbers with the expected values for an aliphatic aldehyde.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic identification of a

compound like 12-Methyltridecanal.
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Caption: Workflow for Spectroscopic Identification.
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Conclusion
The comprehensive analysis using a combination of mass spectrometry, ¹H and ¹³C NMR, and

infrared spectroscopy provides a robust framework for the unequivocal identification of 12-
Methyltridecanal. The data and protocols presented in this guide serve as a valuable resource

for researchers and professionals in various scientific disciplines. The characteristic

spectroscopic signatures, including the molecular ion and fragmentation pattern in MS, the

distinct aldehyde proton signal in ¹H NMR, the carbonyl carbon resonance in ¹³C NMR, and the

strong carbonyl absorption in IR, collectively form a unique fingerprint for this important flavor

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. Identification of the possible new odor-active compounds "12-methyltridecanal and its
analogs" responsible for the characteristic aroma of ripe Gouda-type cheese - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. 12-methyltridecanal [webbook.nist.gov]

4. GSRS [gsrs.ncats.nih.gov]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Identification of 12-
Methyltridecanal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128148#spectroscopic-data-for-12-methyltridecanal-
identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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